2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is a complex organic compound belonging to the quinazoline family, characterized by its unique structural features and potential biological activities. This compound is notable for its dual functionality, combining a quinazoline moiety with a benzoic acid group, which may enhance its pharmacological properties.
This compound can be synthesized through various chemical reactions involving precursors such as benzoic acid and quinazoline derivatives. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes.
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is classified as:
The synthesis of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid typically involves the following methods:
The reaction conditions usually include:
The molecular structure of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid features:
Key structural data includes:
The compound participates in various chemical reactions due to its functional groups. Notable reactions include:
Reactions typically involve:
The mechanism of action for compounds like 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors.
Research indicates potential activity against various targets:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to determine purity and identify degradation products.
The compound has potential applications in medicinal chemistry due to its:
Quinazolinone derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad pharmacological profiles. The core structure of 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (CAS# 1701-95-7) comprises a fused bicyclic system: a benzene ring annulated to a pyrimidine-2,4-dione moiety, with a benzoic acid substituent at the N1 position. This molecular architecture (C₁₅H₁₀N₂O₄, MW 282.25 g/mol) enables diverse binding interactions with biological targets [1] [5]. Key features include:
Table 1: Structural and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₁₀N₂O₄ | [1] |
Molecular Weight | 282.25 g/mol | [1] |
SMILES Notation | O=C(O)C1=CC=CC=C1N2C(NC3=C(C=CC=C3)C2=O)=O | [1] |
Crystal System (Derivative) | Monoclinic, space group P2₁/c | [6] |
Hydrogen Bonding | C-H···O, C-H···N, C-H···π networks | [6] |
X-ray crystallography of closely related compounds reveals orthogonal orientation between the benzoate and quinazolinone planes (dihedral angles ~80-90°), promoting three-dimensional crystal packing via intermolecular hydrogen bonds and π-π interactions [6]. This structural rigidity influences pharmacokinetic properties, aligning with Lipinski’s rule of five (calculated LogP ~2.1, H-bond donors: 2, acceptors: 5) [3] [5].
The compound emerged from two distinct research trajectories: medicinal chemistry and environmental science. Key milestones include:
Table 2: Historical Timeline of Key Discoveries
Year | Context | Significance | Source |
---|---|---|---|
Pre-2010 | Synthetic intermediate | Scaffold for anti-inflammatory/analgesic agents | [2] [5] |
2018 | DECL4 hit for TNKS1 | IC₅₀ = 15 nM (compound 11) | [3] |
2019 | CBZ metabolite (TP283) | Major transformation product in CW-MFC systems | [7] |
Environmental occurrence studies revealed its formation via epoxidation of carbamazepine’s 10,11-double bond, followed by hydrolytic ring contraction and oxidation to yield TP283 [7]. This bifunctional role—as both a designed therapeutic agent and unintended environmental metabolite—underscores its chemical reactivity and biological relevance.
Research objectives prioritize three interconnected domains:1. Therapeutic Optimization: Enhance potency and selectivity for oncology targets (e.g., TNKS1 inhibition). DECL-derived leads require structural refinement to address limitations:- Moderate ligand efficiency (LE = 0.42 for compound 11) [3]- Potential linker-target interactions causing noise in affinity data [3]Approach: Structure-activity relationship (SAR) exploration of benzoic acid substitutions and quinazolinone C6/C7 modifications guided by molecular docking.
Table 3: Core Research Objectives and Methodological Frameworks
Research Strand | Primary Targets | Key Methods |
---|---|---|
Medicinal Chemistry | TNKS1, COX-2 | DECL screening, molecular docking |
Synthetic Chemistry | Green synthesis, yield >90% | Catalytic cyclization, microwave assist |
Environmental Science | CBZ degradation pathways | LC-HRMS, pathway elucidation |
These objectives align with broader goals: exploiting DECL data for off-DNA lead discovery [3], reducing synthetic toxicity [5], and advancing sustainable pollutant remediation [7]. The compound’s dual identity as a drug candidate and environmental transformation product necessitates integrated research approaches across disciplines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: